molecular formula C21H40N4O12 B1254326 Saccharocin

Saccharocin

Cat. No.: B1254326
M. Wt: 540.6 g/mol
InChI Key: WKKBQRRWYZAXFF-VJCYLLSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharocin is an aminoglycoside.

Scientific Research Applications

1. Synthesis and Ribosomal Selectivity

Saccharocin, derived from apramycin, shows excellent selectivity in inhibiting bacterial ribosomes over eukaryotic ribosomes, which is crucial for its development as a clinical candidate. This selectivity suggests that this compound's minor presence in apramycin should not pose problems in clinical development (Sarpe et al., 2019).

2. Antiangiogenic Activity in Marine Fungi

Compounds isolated from the marine fungus Arthrinium sacchari, including this compound, demonstrated inhibitory activity against human umbilical vein endothelial cells (HUVECs) and human umbilical artery endothelial cells (HUAECs), indicating potential antiangiogenic properties (Tsukada et al., 2011).

3. Therapeutic Applications of Yeast 'Saccharomyces'

Saccharomyces, a yeast species, has been studied for its therapeutic applications, including antimicrobial activity and modulation of immune responses. It has shown efficiency in treating various ailments, such as gastrointestinal diseases and Crohn's disease, demonstrating the broad potential of yeast-based treatments (Mondal et al., 2021).

4. Enhanced Antibiotic Production

Modifying certain genes in Saccharopolyspora erythraea, the producer of erythromycin, led to a significant increase in antibiotic yield. This approach provides a strategy to enhance the production of clinically important antibiotics (Wu et al., 2016).

5. Genomics in Fungal Research

The use of genomics in studying fungi like Saccharomyces cerevisiae has vast potential for food production and other industrial applications. This approach underlines the significance of genomics beyond conventional research models (Hofmann et al., 2003).

6. Novel Antibiotic Discovery

Research on Saccharomicins, a class of antibiotics produced by Saccharothrix espanaensis, has revealed their bactericidal properties against a range of bacteria and yeast. This opens up possibilities for developing new antibiotics to combat resistant bacterial strains (Singh et al., 2000).

Properties

Molecular Formula

C21H40N4O12

Molecular Weight

540.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3/t5-,6+,7-,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1

InChI Key

WKKBQRRWYZAXFF-VJCYLLSFSA-N

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

4''-deamino-4''-hydroxyapramycin
KA 5685
KA-5685
saccharocin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.